molecular formula C23H28FN3O2 B3998145 N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide

N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide

Cat. No.: B3998145
M. Wt: 397.5 g/mol
InChI Key: LBYBLXSKDRILMQ-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide” is a complex organic compound. It contains a fluorobenzyl group, a pyridinyl group, a propanoyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (fluorobenzyl, pyridinyl, propanoyl, and piperidinyl), followed by their coupling in the correct order. The exact synthetic route would depend on the specific reactivity and compatibility of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of a fluorobenzyl group suggests the presence of a benzene ring, which is a planar, cyclic structure. The pyridinyl group also contains a benzene-like ring, but with one carbon atom replaced by nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the fluorobenzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of a fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further studies to elucidate its biological activity, potential therapeutic uses, and safety profile .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c24-21-5-1-20(2-6-21)17-26-22(28)7-3-19-11-15-27(16-12-19)23(29)8-4-18-9-13-25-14-10-18/h1-2,5-6,9-10,13-14,19H,3-4,7-8,11-12,15-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBLXSKDRILMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide
Reactant of Route 3
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide
Reactant of Route 4
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide
Reactant of Route 5
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide
Reactant of Route 6
N-(4-fluorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide

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